2-bromo-5-chloro-N-(2-methylpropyl)benzamide
Description
2-Bromo-5-chloro-N-(2-methylpropyl)benzamide is a halogenated benzamide derivative with the molecular formula C₁₁H₁₂BrClNO (calculated molecular weight: 289.5 g/mol). Its structure features a benzamide core substituted with bromine at position 2, chlorine at position 5, and a branched alkyl group (2-methylpropyl, or isobutyl) attached to the amide nitrogen.
Synthetically, benzamides are typically prepared via coupling reactions between substituted benzoic acid derivatives and amines.
Properties
IUPAC Name |
2-bromo-5-chloro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDRDZVYINZNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-N-(2-methylpropyl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
N-Alkylation: The intermediate product is then subjected to N-alkylation with 2-methylpropylamine to introduce the N-(2-methylpropyl) group. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation, followed by nucleophiles such as alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of 2-bromo-5-chloro-N-(2-methylpropyl)benzamide as an anticancer agent. It has been evaluated for its inhibitory effects on specific cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic efficacy.
Case Study:
In a study examining various benzenesulfonamides, derivatives similar to this compound showed significant inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy. The most active derivatives were able to induce apoptosis significantly in MDA-MB-231 cells, suggesting that modifications in the benzamide structure can enhance anticancer properties .
Antimicrobial Properties
Inhibition of Bacterial Growth:
The compound has also been investigated for its antibacterial properties. Studies indicate that it exhibits substantial inhibitory effects against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.
Data Table: Antibacterial Activity of Derivatives
| Compound | Inhibition (%) at 50 µg/mL | Target Bacteria |
|---|---|---|
| 4e | 80.69% | Staphylococcus aureus |
| 4g | 69.74% | Staphylococcus aureus |
| 4h | 68.30% | Staphylococcus aureus |
| 4g | 79.46% | Klebsiella pneumoniae |
| 4h | 77.52% | Klebsiella pneumoniae |
These results demonstrate the compound's potential as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of compounds and their biological activity is crucial for drug development. SAR studies involving compounds like this compound have indicated that specific substitutions can significantly enhance selectivity and potency against targeted enzymes or receptors.
Example Findings:
In SAR studies, modifications to the benzamide structure, such as varying halogen substitutions or adding alkyl groups, have been shown to affect binding affinity to targets like CA IX and various bacterial enzymes, influencing both anticancer and antibacterial activities .
Pharmacokinetics and Toxicology
ADMET Studies:
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the pharmacokinetic properties of similar compounds. These studies are essential for understanding the viability of a compound as a drug candidate.
Key Insights:
Compounds structurally related to this compound demonstrated promising pharmacokinetic profiles, indicating favorable absorption and distribution characteristics while exhibiting low toxicity in preliminary assays .
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing pain and inflammation. In agrochemicals, it can disrupt essential biological processes in target organisms, leading to their elimination.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural features and available data for 2-bromo-5-chloro-N-(2-methylpropyl)benzamide and its analogs:
Key Findings from Comparative Studies
a) Halogen Substituent Effects
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may enhance membrane permeability in halogenated benzamides. However, in PCAF HAT inhibition studies, halogen type (e.g., Br, Cl) was less critical than the presence of acylated amino groups at position 2 .
b) Amide Nitrogen Modifications
- Branched Alkyl Groups : The N-(2-methylpropyl) group in the target compound introduces steric bulk, which may reduce solubility but improve target specificity compared to smaller groups (e.g., cyclopropyl in 5-chloro-N-cyclopropyl-2-nitrobenzamide ).
- Aromatic vs. Aliphatic Amides : Compounds with aromatic amines (e.g., N-(2-methoxyphenyl) in ) exhibit distinct electronic profiles compared to aliphatic amines, influencing π-π stacking and hydrogen-bonding capabilities.
Research Implications and Limitations
- Data Gaps : Direct biological or physicochemical data for this compound are absent in the evidence, necessitating experimental validation of its properties.
- Synthetic Challenges : The branched N-alkyl group may complicate synthesis, requiring optimized coupling conditions to avoid steric hindrance .
- Structure-Activity Relationships (SAR) : Evidence from analogs suggests that substituent position (e.g., para vs. meta carboxyl groups) and electronic effects (e.g., nitro vs. halogens) significantly modulate activity.
Biological Activity
2-Bromo-5-chloro-N-(2-methylpropyl)benzamide is a compound belonging to the benzamide class, which has gained attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is . Its structure includes a benzene ring substituted with bromine and chlorine atoms, as well as an amide functional group. The presence of halogen substituents can significantly influence the compound's biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, related compounds have shown significant cytotoxic effects against A-549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective inhibition at low concentrations .
- Anti-inflammatory Effects : Some studies suggest that benzamide derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies and Experimental Data
- Anticancer Activity : In a study evaluating various benzamide derivatives, this compound was tested against A-549 and HeLa cell lines using the MTT assay. The results indicated that it had a notable inhibitory effect on cell viability, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Molecular docking studies have been conducted to explore the interaction of this compound with specific targets such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR). These studies suggest that the compound may inhibit these pathways, leading to reduced cancer cell proliferation .
- Antimicrobial Activity : An investigation into the antimicrobial properties revealed that this compound exhibited activity against Gram-positive bacteria, with potential applications in treating bacterial infections. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
